Cas no 942771-29-1 (1-4-(3-ethoxy-4-fluorobenzenesulfonyl)piperazin-1-ylethan-1-one)

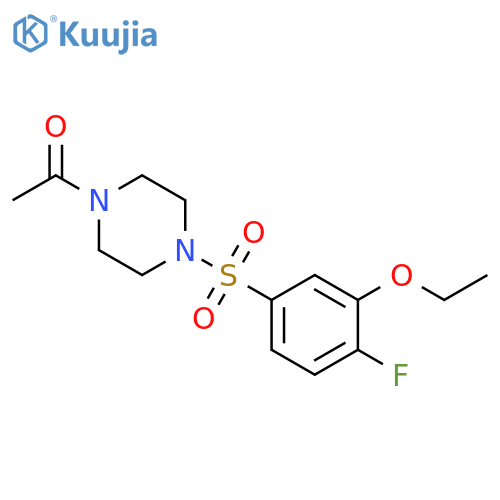

942771-29-1 structure

商品名:1-4-(3-ethoxy-4-fluorobenzenesulfonyl)piperazin-1-ylethan-1-one

CAS番号:942771-29-1

MF:C14H19FN2O4S

メガワット:330.375066041946

CID:5505007

1-4-(3-ethoxy-4-fluorobenzenesulfonyl)piperazin-1-ylethan-1-one 化学的及び物理的性質

名前と識別子

-

- 5-[(4-acetyl-1-piperazinyl)sulfonyl]-2-fluorophenyl ethyl ether

- 1-4-(3-ethoxy-4-fluorobenzenesulfonyl)piperazin-1-ylethan-1-one

-

- インチ: 1S/C14H19FN2O4S/c1-3-21-14-10-12(4-5-13(14)15)22(19,20)17-8-6-16(7-9-17)11(2)18/h4-5,10H,3,6-9H2,1-2H3

- InChIKey: FNYOYEPUQZFJJU-UHFFFAOYSA-N

- ほほえんだ: C(=O)(N1CCN(S(C2=CC=C(F)C(OCC)=C2)(=O)=O)CC1)C

1-4-(3-ethoxy-4-fluorobenzenesulfonyl)piperazin-1-ylethan-1-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F3386-0652-2μmol |

1-[4-(3-ethoxy-4-fluorobenzenesulfonyl)piperazin-1-yl]ethan-1-one |

942771-29-1 | 2μmol |

$57.0 | 2023-09-11 | ||

| Life Chemicals | F3386-0652-40mg |

1-[4-(3-ethoxy-4-fluorobenzenesulfonyl)piperazin-1-yl]ethan-1-one |

942771-29-1 | 40mg |

$140.0 | 2023-09-11 | ||

| Life Chemicals | F3386-0652-75mg |

1-[4-(3-ethoxy-4-fluorobenzenesulfonyl)piperazin-1-yl]ethan-1-one |

942771-29-1 | 75mg |

$208.0 | 2023-09-11 | ||

| Life Chemicals | F3386-0652-5μmol |

1-[4-(3-ethoxy-4-fluorobenzenesulfonyl)piperazin-1-yl]ethan-1-one |

942771-29-1 | 5μmol |

$63.0 | 2023-09-11 | ||

| Life Chemicals | F3386-0652-10μmol |

1-[4-(3-ethoxy-4-fluorobenzenesulfonyl)piperazin-1-yl]ethan-1-one |

942771-29-1 | 10μmol |

$69.0 | 2023-09-11 | ||

| Life Chemicals | F3386-0652-4mg |

1-[4-(3-ethoxy-4-fluorobenzenesulfonyl)piperazin-1-yl]ethan-1-one |

942771-29-1 | 4mg |

$66.0 | 2023-09-11 | ||

| Life Chemicals | F3386-0652-50mg |

1-[4-(3-ethoxy-4-fluorobenzenesulfonyl)piperazin-1-yl]ethan-1-one |

942771-29-1 | 50mg |

$160.0 | 2023-09-11 | ||

| Life Chemicals | F3386-0652-1mg |

1-[4-(3-ethoxy-4-fluorobenzenesulfonyl)piperazin-1-yl]ethan-1-one |

942771-29-1 | 1mg |

$54.0 | 2023-09-11 | ||

| Life Chemicals | F3386-0652-100mg |

1-[4-(3-ethoxy-4-fluorobenzenesulfonyl)piperazin-1-yl]ethan-1-one |

942771-29-1 | 100mg |

$248.0 | 2023-09-11 | ||

| Life Chemicals | F3386-0652-5mg |

1-[4-(3-ethoxy-4-fluorobenzenesulfonyl)piperazin-1-yl]ethan-1-one |

942771-29-1 | 5mg |

$69.0 | 2023-09-11 |

1-4-(3-ethoxy-4-fluorobenzenesulfonyl)piperazin-1-ylethan-1-one 関連文献

-

Stefania F. Musolino,Zhipeng Pei,Liting Bi,Gino A. DiLabio,Jeremy E. Wulff Chem. Sci., 2021,12, 12138-12148

-

Zhiguo Xia,Shihai Miao,Mingyue Chen,Quanlin Liu J. Mater. Chem. C, 2016,4, 1336-1344

-

Ralph A. Wheeler,Emily E. Dalbey Phys. Chem. Chem. Phys., 2021,23, 9061-9064

-

Valeria Bugatti,Bluma Guenther Soares Green Chem., 2014,16, 3758-3762

942771-29-1 (1-4-(3-ethoxy-4-fluorobenzenesulfonyl)piperazin-1-ylethan-1-one) 関連製品

- 2137145-07-2(tert-butyl N-(1S)-1-(5-methylpyridin-2-yl)-3-oxopropylcarbamate)

- 1807042-82-5(1-Bromo-1-(2-(cyanomethyl)phenyl)propan-2-one)

- 1505799-89-2(3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid)

- 2680756-67-4(tert-butyl N-(2,7-dichloro-1,3-benzothiazol-6-yl)carbamate)

- 2229666-42-4(3-(1-{(tert-butoxy)carbonylamino}cyclobutyl)prop-2-enoic acid)

- 1803984-82-8(6-(Aminomethyl)-2,3-diiodo-4-(trifluoromethoxy)pyridine)

- 1518744-59-6(3-(3-chloro-5-fluorophenyl)-2-methylpropanoic acid)

- 4770-00-7(3-cyano-4-nitroindole)

- 1866606-32-7(2-(tert-butoxy)-3,3-dimethylbutanoic acid)

- 2227246-92-4(Fmoc-PEG12-NHS ester)

推奨される供給者

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量